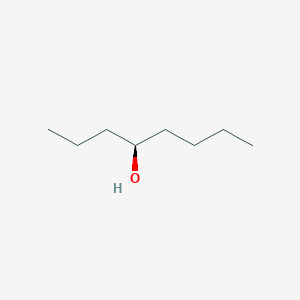

(S)-4-Octanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

90365-63-2 |

|---|---|

Molecular Formula |

C8H18O |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

(4S)-octan-4-ol |

InChI |

InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |

InChI Key |

WOFPPJOZXUTRAU-QMMMGPOBSA-N |

Isomeric SMILES |

CCCC[C@H](CCC)O |

Canonical SMILES |

CCCCC(CCC)O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-4-Octanol chemical and physical properties

An In-depth Technical Guide to (S)-4-Octanol

Introduction

This compound is a chiral secondary alcohol, an enantiomer of 4-octanol. As a specific stereoisomer, it is of significant interest in fields requiring stereospecificity, such as pheromone synthesis, asymmetric synthesis, and the development of chiral pharmaceuticals. Its physical and chemical properties are fundamental to its application in research and drug development, influencing its behavior as a solvent, a reagent, or a synthetic target. This document provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and relevant logical and experimental workflows.

Chemical and Physical Properties

The properties of this compound are summarized below. Data for the racemic mixture (4-octanol) are also included for comparison where specific data for the (S)-enantiomer is not available.

Table 1: Chemical Identifiers and Descriptors for this compound

| Property | Value | Reference |

| IUPAC Name | (4S)-octan-4-ol | [1] |

| Molecular Formula | C₈H₁₈O | [1][2][3] |

| CAS Number | 90365-63-2 | [1] |

| Molecular Weight | 130.23 g/mol | [1][4] |

| Canonical SMILES | CCCCC--INVALID-LINK--O | [1] |

| InChI Key | WOFPPJOZXUTRAU-QMMMGPOBSA-N | [1] |

| Hydrogen Bond Donor Count | 1 | [1][5] |

| Hydrogen Bond Acceptor Count | 1 | [1][5] |

| Rotatable Bond Count | 5 | [1][5] |

| Complexity | 52.5 | [1][5] |

Table 2: Physical and Thermodynamic Properties of 4-Octanol

Data primarily for the racemic mixture unless specified for this compound.

| Property | Value | Reference |

| Appearance | Colorless liquid | [3][6] |

| Boiling Point | 174-176 °C (at 760 mmHg) | [3][7] |

| Melting Point | -41 °C | [3][5][6] |

| Density | 0.818 g/mL at 20 °C | [6] |

| Refractive Index | n20/D 1.426 | [3] |

| Flash Point | 65 °C (149 °F) - closed cup | [7] |

| Vapor Pressure | 0.284 mmHg at 25 °C | [5][7] |

| Solubility | Insoluble in water; soluble in ether, benzene, ethanol | [6] |

| LogP (Octanol/Water) | 2.7 (XLogP3) | [1][5] |

Logical and Experimental Workflow Visualizations

The following diagrams illustrate the relationships between molecular properties and a key experimental workflow relevant to the use of octanol isomers.

Caption: Logical relationship of this compound's molecular properties.

Caption: Workflow for endotoxin removal using an octanol-based extraction.[8]

Experimental Protocols

Protocol for Asymmetric Synthesis of this compound

This protocol describes a representative method for synthesizing this compound via the asymmetric reduction of 4-octanone, a common and effective strategy for producing chiral alcohols.

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

-

4-Octanone

-

(R)-Corey-Bakshi-Shibata (CBS) catalyst

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (for extraction)

-

Nitrogen gas supply

Procedure:

-

Reaction Setup: A 250 mL round-bottomed flask is oven-dried, equipped with a magnetic stir bar, and sealed with a rubber septum. The flask is purged with dry nitrogen.

-

Catalyst and Reagent: Anhydrous THF (50 mL) is added to the flask via syringe, followed by the (R)-CBS catalyst (e.g., 5 mol%). The solution is cooled to -20 °C in a cooling bath.

-

Borane Addition: Borane-dimethyl sulfide complex (BMS, 1.2 equivalents) is added dropwise to the stirred catalyst solution over 10 minutes, maintaining the temperature at -20 °C.

-

Substrate Addition: 4-Octanone (1.0 equivalent), dissolved in 20 mL of anhydrous THF, is added dropwise to the reaction mixture over 30 minutes. The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete (typically 1-2 hours), it is cautiously quenched by the slow, dropwise addition of methanol (10 mL) at -20 °C to decompose excess borane. The mixture is then allowed to warm to room temperature.

-

Workup: 1 M HCl (30 mL) is added, and the mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound. The enantiomeric excess can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol for Boiling Point Determination

This protocol outlines the standard laboratory method for determining the boiling point of a liquid at atmospheric pressure.

Objective: To experimentally determine the boiling point of this compound.

Materials:

-

Purified this compound sample

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Calibrated thermometer (-10 to 200 °C range)

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled securely in a fume hood. The distilling flask is charged with the this compound sample (filling it to about two-thirds capacity) and a few boiling chips.

-

Thermometer Placement: The thermometer is inserted through a stopper into the neck of the distilling flask. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.

-

Heating: The heating mantle is turned on, and the liquid is heated gently. The heating rate is adjusted to achieve a slow, steady distillation rate (approximately 1-2 drops per second from the condenser tip).

-

Temperature Reading: The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb and condensate drips into the receiving flask. This stable temperature is the boiling point.

Safety and Handling

This compound, like other alcohols, presents certain hazards that require appropriate safety precautions.

-

Hazards: It is considered a combustible liquid.[9] Contact may cause irritation to the skin, and it can cause serious eye irritation or damage.[4][6][9] Inhalation of vapors may lead to respiratory system irritation.[6]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with soap and water. If inhaled and irritation occurs, move to fresh air. Seek medical attention if symptoms persist.[10]

This guide provides foundational technical information for professionals working with this compound, emphasizing its properties, synthesis, and safe handling in a research and development context.

References

- 1. This compound | C8H18O | CID 12346038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Octanol [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Octanol | C8H18O | CID 11515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Octanol|lookchem [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. 4-octanol, 589-62-8 [thegoodscentscompany.com]

- 8. Removal of Endotoxins from Bacteriophage Preparations by Extraction with Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. download.basf.com [download.basf.com]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (S)-4-Octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (S)-4-octanol, a chiral secondary alcohol. The document details methods for its preparation, chiral analysis, and the definitive determination of its absolute stereochemistry, making it a valuable resource for professionals in research, chemical synthesis, and drug development where enantiomeric purity is critical.

Core Concepts in the Stereochemistry of 4-Octanol

4-Octanol possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C4). Consequently, it exists as a pair of enantiomers: this compound and (R)-4-octanol. These stereoisomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, with the notable exception of their interaction with plane-polarized light. The Cahn-Ingold-Prelog priority rules are used to assign the absolute configuration as either (R) or (S) based on the spatial arrangement of the substituents around the chiral center.

Quantitative Data Summary

The following table summarizes key quantitative data pertinent to the stereochemistry of 4-octanol.

| Property | This compound | (R)-4-Octanol | Racemic (±)-4-Octanol | Reference |

| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O | General Chemical Knowledge |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol | General Chemical Knowledge |

| CAS Number | 90365-63-2 | 61559-29-3 | 589-62-8 | [General Chemical Databases] |

| Specific Optical Rotation ([α]D²⁵) | +6.5° (c 1.0, CHCl₃) | -6.5° (c 1.0, CHCl₃) | 0° | [1] |

Experimental Protocols

Detailed methodologies for the preparation and stereochemical analysis of this compound are presented below. These protocols are based on established techniques for chiral secondary alcohols.

Enantioselective Preparation: Lipase-Catalyzed Kinetic Resolution of (±)-4-Octanol

This protocol describes a widely used method for obtaining enantiomerically enriched this compound through the kinetic resolution of a racemic mixture using a lipase.

Principle: Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated.

Materials:

-

Racemic (±)-4-octanol

-

Immobilized Lipase (e.g., Candida antarctica lipase B, CALB)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Buffer solution (for work-up)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

To a solution of racemic (±)-4-octanol (1.0 equiv.) in anhydrous hexane, add immobilized lipase (e.g., 20-50 mg per mmol of substrate).

-

Add vinyl acetate (1.5-2.0 equiv.) to the mixture.

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Once the desired conversion is reached, filter off the immobilized enzyme and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue, containing this compound and (R)-4-octanyl acetate, is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the more polar alcohol from the less polar ester.

-

Collect the fractions containing this compound and concentrate them under reduced pressure to yield the enantiomerically enriched alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Chiral Gas Chromatography (GC) Analysis of 4-Octanol Enantiomers

This protocol outlines a general procedure for the determination of the enantiomeric purity of a 4-octanol sample.

Principle: The enantiomers of 4-octanol are separated on a GC column containing a chiral stationary phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification. Derivatization to a less polar ester can sometimes improve separation.

Instrumentation and Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., based on modified cyclodextrins like CP Chirasil-DEX CB).

-

Carrier gas (e.g., hydrogen or helium).

-

Sample of 4-octanol (dissolved in a suitable solvent like hexane).

-

(Optional) Derivatizing agent (e.g., acetic anhydride) and catalyst.

Procedure:

-

(Optional Derivatization) If analyzing the acetate derivative, react the 4-octanol sample with acetic anhydride in the presence of a catalyst. Work up the reaction to obtain the 4-octanyl acetate.

-

Dissolve a small amount of the 4-octanol or its derivative in a volatile solvent (e.g., hexane) to prepare a dilute solution for GC analysis.

-

Set up the GC instrument with the chiral column and appropriate temperature program for the oven, injector, and detector. A typical starting point could be an oven temperature of 70-100°C with a slow ramp.

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Determination of Absolute Configuration by Mosher's Ester Analysis (¹H NMR)

This protocol describes the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to determine the absolute configuration of a chiral alcohol like 4-octanol.

Principle: The chiral alcohol is converted into two diastereomeric esters by reacting it with both (R)- and (S)-MTPA chloride. The ¹H NMR spectra of these diastereomers are then compared. The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons on either side of the stereocenter in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined.

Materials:

-

Enantiomerically enriched 4-octanol of unknown absolute configuration.

-

(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

-

(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

-

Anhydrous pyridine or another suitable base.

-

Anhydrous solvent (e.g., dichloromethane).

-

NMR tubes and deuterated solvent (e.g., CDCl₃).

Procedure:

-

Preparation of the (S)-MTPA ester: In a clean, dry NMR tube or small reaction vial, dissolve the 4-octanol sample in anhydrous deuterated chloroform. Add a slight excess of (S)-MTPA-Cl and a small amount of anhydrous pyridine. Allow the reaction to proceed to completion.

-

Preparation of the (R)-MTPA ester: In a separate container, repeat the procedure from step 1 using (R)-MTPA-Cl.

-

NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA ester reaction mixtures.

-

Data Analysis:

-

Assign the proton signals for the groups on either side of the original carbinol carbon (the propyl and butyl chains in the case of 4-octanol).

-

Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift in the (R)-MTPA ester spectrum from that in the (S)-MTPA ester spectrum (Δδ = δS - δR).

-

A consistent positive Δδ for protons on one side of the molecule and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.

-

Visualizations

The following diagrams illustrate key workflows and logical relationships in the stereochemical analysis of this compound.

References

Technical Guide to Enantiopure (S)-4-Octanol for Researchers

Introduction: Enantiopure (S)-4-Octanol (CAS: 90365-63-2) is a chiral secondary alcohol of interest to researchers in drug development, materials science, and chemical ecology. Its specific stereochemistry can lead to unique biological activities and physical properties, making access to the pure enantiomer crucial for accurate and reproducible research. This guide provides a comprehensive overview of the commercial availability, key properties, and essential quality control protocols for this compound.

While many suppliers offer racemic 4-octanol, the enantiopure (S)-isomer is a specialty chemical that is not as widely stocked and may require inquiry for custom synthesis or purchase from specialized suppliers.

Key Properties and Supplier Information

Below is a summary of the key chemical and physical properties of this compound. Following this is a table of commercial suppliers who list the racemic mixture of 4-octanol, which can be a starting point for inquiries into the availability of the enantiopure (S)-isomer or for custom synthesis requests.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90365-63-2 | [1] |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| IUPAC Name | (4S)-octan-4-ol | [1] |

| Synonyms | (S)-(+)-4-Octanol | [1] |

Table 2: Representative Commercial Suppliers of Racemic 4-Octanol (CAS: 589-62-8)

| Supplier | Product Name | Purity |

| Sigma-Aldrich | 4-Octanol | ≥97.0% (GC)[2][3] |

| TCI America | 4-Octanol | >97.0% (GC) |

| Santa Cruz Biotechnology | 4-Octanol | Not specified |

Synthesis and Procurement Workflow

For researchers requiring enantiopure this compound, the process typically involves either direct sourcing from a specialized supplier or in-house/custom synthesis followed by rigorous quality control. The following diagram illustrates a typical workflow.

Caption: Workflow for Sourcing and Quality Control of this compound.

Experimental Protocols

Synthesis of Enantiopure this compound

-

Asymmetric Reduction of 4-Octanone: This involves the use of a chiral reducing agent or a catalyst to stereoselectively reduce the prochiral ketone, 4-octanone. Common reagents include those derived from chiral boranes or transition metal complexes with chiral ligands.

-

Kinetic Resolution of Racemic 4-Octanol: This method involves the selective reaction of one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are frequently used for the enantioselective acylation of one of the alcohol enantiomers.

Quality Control: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

A crucial step in verifying the quality of enantiopure this compound is the determination of its enantiomeric excess (e.e.). Chiral gas chromatography is a highly effective technique for this purpose. Often, derivatization of the alcohol to an ester is performed to improve the separation of the enantiomers on the chiral column.

Objective: To determine the enantiomeric excess of a sample of this compound.

Materials:

-

This compound sample

-

Acetic anhydride

-

Pyridine (catalyst)

-

Ethyl acetate (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB)

Methodology:

-

Derivatization to 4-Octyl Acetate:

-

In a small vial, dissolve a small amount (e.g., 10 mg) of the this compound sample in a minimal amount of pyridine.

-

Add a slight excess of acetic anhydride.

-

Allow the reaction to proceed at room temperature for 30 minutes, or gently warm if the reaction is slow.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the 4-octyl acetate into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

The resulting solution containing the derivatized product can be directly analyzed by chiral GC.

-

-

Chiral GC Analysis:

-

Column: CP Chirasil-DEX CB (or equivalent chiral column).

-

Carrier Gas: Hydrogen or Helium.

-

Injector Temperature: 230 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: Start at a temperature appropriate for the elution of the derivative (e.g., 80-100 °C), hold for 1-2 minutes, then ramp at a rate of 2-5 °C/min to a final temperature of around 150-180 °C. The exact parameters may need to be optimized for the specific column and instrument.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution.

-

-

Data Analysis:

-

Two peaks corresponding to the (R)- and (S)-4-octyl acetate enantiomers should be observed.

-

Integrate the area of each peak.

-

Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] x 100

-

This technical guide provides a foundational understanding for researchers seeking to procure and utilize enantiopure this compound. Due to its specialized nature, direct communication with chemical suppliers regarding custom synthesis and thorough in-house quality control are recommended to ensure the material's suitability for research applications.

References

(S)-4-Octanol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Octanol is a chiral secondary alcohol that has garnered interest in various fields, particularly in the study of insect chemical ecology where it and structurally similar compounds function as pheromones. Its specific stereochemistry plays a crucial role in its biological activity, making enantioselective synthesis and analysis paramount for research and potential applications. This technical guide provides a comprehensive overview of the key chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Core Data

Molecular Formula: C₈H₁₈O[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its racemic mixture, 4-Octanol, is presented in Table 1.

| Property | This compound | 4-Octanol (Racemic Mixture) |

| Molecular Weight | 130.23 g/mol [1] | 130.2279 g/mol [2][3] |

| Boiling Point | Not specified | 174-176 °C |

| Density | Not specified | 0.818 g/mL at 20 °C |

| Refractive Index | Not specified | n20/D 1.426 |

| Melting Point | Not specified | -41 °C[4] |

| LogP (Octanol/Water Partition Coefficient) | 2.7 (Computed)[1] | Not specified |

| Vapor Pressure | Not specified | 0.284 mmHg @ 25 °C (estimated) |

Spectroscopic and Chromatographic Data

Analytical data is crucial for the identification and characterization of this compound. Table 2 summarizes key analytical parameters.

| Analytical Method | Data for 4-Octanol (Racemic Mixture) |

| ¹H NMR | Spectrum available[5] |

| ¹³C NMR | Spectrum available |

| Mass Spectrometry (GC-MS) | Mass spectrum available[6] |

| Infrared (IR) Spectroscopy | Spectrum available[3][7] |

| Gas Chromatography (GC) | Retention time data available[3] |

Experimental Protocols

Enantioselective Synthesis of this compound

The following is a representative experimental protocol for the enantioselective synthesis of a chiral alcohol, which can be adapted for this compound. This procedure is based on the synthesis of a structurally similar pheromone, (S)-3-Methyl-4-octanol[8].

Step 1: Preparation of (S)-4-Methyl-3-heptanone

-

To a solution of the appropriate acid chloride in anhydrous tetrahydrofuran (THF) at -80°C, add n-butyl lithium.

-

Stir the reaction mixture at this temperature for a specified duration.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography on silica gel.

Step 2: Stereoselective Reduction to (S)-3-Methyl-4-octanol

-

Perform the reduction of the ketone using a stereoselective reducing agent, such as Baker's yeast (Saccharomyces cerevisiae).

-

Incubate the ketone with a suspension of Baker's yeast in a suitable medium (e.g., a glucose solution) at a controlled temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, extract the product with an organic solvent.

-

Dry the organic phase, concentrate, and purify the resulting alcohol by column chromatography.

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) of the this compound using chiral gas chromatography or by derivatization with a chiral resolving agent followed by NMR or HPLC analysis.

Analytical Method: Gas Chromatography (GC)

GC is a primary method for the analysis of volatile compounds like this compound.

-

Column: A nonpolar capillary column, such as a DB-5 (15 m x 0.25 mm x 0.25 µm), is suitable[9].

-

Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID)[10].

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An initial oven temperature of 70°C, held for 1.5 minutes, followed by a ramp of 30°C/min to 100°C, and held for 0.5 minutes has been used for similar compounds[9]. The program should be optimized for the specific instrument and column.

-

Internal Standard: An internal standard, such as nonane or decane, can be used for quantitative analysis[10].

-

Sample Preparation: Dissolve the sample in a suitable solvent like isooctane or ethanol[10].

Signaling Pathway and Mechanism of Action

This compound and related chiral alcohols often function as insect pheromones, mediating chemical communication for behaviors such as aggregation and mating[11]. The perception of these volatile chemical cues occurs in the insect's olfactory system.

The binding of a pheromone molecule like this compound to a specific Odorant Receptor (OR) on the dendritic membrane of an Olfactory Receptor Neuron (ORN) is the initial step in the signaling cascade[12][13]. Insect ORs are ligand-gated ion channels, typically forming a heterodimeric complex with a conserved co-receptor called Orco [14].

Upon ligand binding, the OR-Orco complex undergoes a conformational change, leading to the opening of the ion channel. This allows for an influx of cations, resulting in the depolarization of the ORN membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect brain for processing, ultimately leading to a behavioral response[15]. The specificity of the response is determined by which ORs are activated and the pattern of neuronal firing.

Visualizations

Enantioselective Synthetic Workflow for a Chiral Alcohol

References

- 1. This compound | C8H18O | CID 12346038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 4-Octanol [webbook.nist.gov]

- 4. 4-octanol [stenutz.eu]

- 5. 4-OCTANOL(589-62-8) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Octanol | C8H18O | CID 11515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Octanol [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. csun.edu [csun.edu]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

- 14. mdpi.com [mdpi.com]

- 15. slunik.slu.se [slunik.slu.se]

Route 1: Chemoenzymatic Synthesis from Chiral Pool Precursor (D-Mannitol)

An In-depth Technical Guide to the Synthesis of (S)-4-Octanol for Researchers, Scientists, and Drug Development Professionals.

This compound is a chiral secondary alcohol with applications in chemical synthesis and as a component in flavor and fragrance chemistry. Its specific stereochemistry necessitates enantioselective synthesis routes to produce the pure (S)-enantiomer, which is critical for its biological and sensory properties. This document provides a detailed review of key synthesis strategies for obtaining this compound, focusing on chemoenzymatic and biocatalytic methods that offer high stereoselectivity and environmentally benign reaction conditions.

This strategy employs a "chiral pool" approach, starting with an inexpensive, enantiomerically pure natural product, D-mannitol. Through a multi-step chemical transformation, the inherent chirality of the starting material is transferred to the final product. While the following detailed protocol is for the analogous compound (S)-2-methyl-4-octanol, the synthetic logic and sequence of reactions are directly applicable for the synthesis of this compound by selecting appropriate reagents.[1][2] The key intermediate derived from D-mannitol is (R)-glyceraldehyde acetonide.[1]

Caption: Chemoenzymatic synthesis pathway of this compound from D-Mannitol.

Quantitative Data Summary

| Step | Product | Yield | Reference |

| Oxidative Cleavage | (R)-Glyceraldehyde Acetonide | 33.5% | [1] |

| Wittig Reaction | Alkene Intermediate | 88% | [1] |

| Hydrogenation | Saturated Acetonide | 81% | [1] |

| Hydrolysis | Diol | 79% | [1] |

| Monotosylation & Reduction (two steps) | (S)-2-methyl-4-octanol (analog) | ~61% | [2] |

| Overall Yield | ~14% | [1] | |

| Enantiomeric Excess | 99.5% | [1] |

Experimental Protocols

1. Preparation of (R)-Glyceraldehyde Acetonide (4) from Diol (3) [1] An emulsion of 1,2:5,6-di-O-isopropylidene-D-mannitol (3) (19.8 g, 75.6 mmol) in CH₂Cl₂ (350 mL) is heated until dissolution, then cooled to room temperature. Celite (5.0 g) is added, and the suspension is filtered. A saturated solution of NaHCO₃ (10 mL) is added to the filtrate, followed by NaIO₄ (35.0 g, 163.5 mmol). The reaction is stirred while keeping the internal temperature below 35°C. After 2 hours, Na₂SO₄ (13 g) is added, and stirring is continued for an additional 20 minutes. The mixture is filtered, and the residue is washed with CH₂Cl₂. The solvent is removed by distillation, and the crude aldehyde is purified by distillation under reduced pressure to yield pure (R)-glyceraldehyde acetonide (4).

2. Wittig Reaction to form Alkene Intermediate (5) [1] A suspension of propyltriphenylphosphonium bromide (7.40 g, 19.2 mmol) in THF (150 mL) is stirred at room temperature for 20 min and then cooled to -78°C. n-Butyllithium (8.70 mL, 2.35 mol L⁻¹ in hexane) is added slowly. The solution is warmed to room temperature and stirred for 30 min. After cooling again to -78°C, freshly distilled aldehyde (4) (1.95 g, 15.0 mmol) in THF (20 mL) is added slowly. The reaction is stirred for 1 hour at -78°C and then allowed to warm to room temperature overnight. Saturated NH₄Cl solution is added, and the mixture is extracted with ethyl ether. The organic layer is concentrated and purified by column chromatography over silica gel to afford the alkene intermediate (5).

-

Hydrogenation: The alkene intermediate (5) is hydrogenated over Pd/C catalyst in ethanol to yield the saturated acetonide (6).

-

Hydrolysis: The acetonide (6) is hydrolyzed using an acidic Dowex® resin in a methanol/water mixture at 60°C to yield the diol (7).

-

Tosylation and Reduction: The primary alcohol of the diol (7) is selectively tosylated using tosyl chloride in pyridine at 0°C. The resulting monotosylate is then reduced with a hydride reagent like LiAlH₄ in THF to yield the final this compound product.

Route 2: Biocatalytic Asymmetric Reduction of 4-Octanone

This approach is one of the most direct methods for synthesizing this compound. It involves the stereoselective reduction of the prochiral ketone, 4-octanone, using an alcohol dehydrogenase (ADH). ADHs are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[3] For reduction, a hydride is transferred from a cofactor, typically NADPH or NADH, to the carbonyl group. By selecting an appropriate ADH (a "Prelog-selective" enzyme), the hydride can be delivered specifically to one face of the ketone, resulting in the formation of the (S)-alcohol with high enantiomeric excess.[3] A key aspect of this process is the continuous regeneration of the expensive NAD(P)H cofactor, which is typically achieved in situ using a substrate-coupled or enzyme-coupled system.[3]

Caption: Biocatalytic reduction of 4-octanone with cofactor regeneration.

Quantitative Data Summary of Representative ADH Reductions

| Substrate Ketone | Biocatalyst | Yield | Enantiomeric Excess (e.e.) | Reference |

| 2-Octanone | ADH from O. oeni | 99% | 99% (R)-enantiomer | [4] |

| Various Ketones | ADH from L. kefir | 38-91% | up to >99% (R)-enantiomer | [5] |

| 4-chloro-3-oxobutanoate | Geotrichum candidum | 95% | 96% (S)-enantiomer | [6] |

Experimental Protocol (General)

1. Biocatalyst Preparation A recombinant E. coli strain overexpressing the desired alcohol dehydrogenase (and a cofactor regeneration enzyme, if using an enzyme-coupled system) is cultivated in a suitable growth medium. The cells are harvested by centrifugation, washed with buffer (e.g., phosphate buffer, pH 7.0), and can be used as a whole-cell biocatalyst either directly or after lyophilization.[5]

2. Asymmetric Reduction Reaction [5] In a reaction vessel, 4-octanone (e.g., at a concentration of 10-100 mM) is suspended in a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 7.5). Isopropanol is added in excess (e.g., 5-10% v/v) to serve as the cosubstrate for cofactor regeneration. The reaction is initiated by adding the whole-cell biocatalyst (e.g., 20-50 mg/mL). The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

3. Monitoring and Work-up The progress of the reaction (conversion of the ketone and enantiomeric excess of the alcohol) is monitored by gas chromatography (GC) using a chiral column. Once the reaction reaches completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate or MTBE). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.

Route 3: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, a lipase can be used to selectively acylate the (R)-enantiomer from a racemic mixture of 4-octanol, leaving the desired (S)-enantiomer unreacted.[7][8] However, this standard kinetic resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer.[9]

This limitation is overcome by Dynamic Kinetic Resolution (DKR). In this enhanced process, the lipase-catalyzed acylation is combined with an in-situ racemization of the unreacted alcohol enantiomer.[9] A transition metal catalyst (e.g., a Ruthenium complex) is added to continuously convert the slow-reacting this compound back into the racemate. This allows the lipase to continuously acylate the (R)-enantiomer, theoretically enabling a 100% conversion of the starting racemate into the single, enantiopure acylated product, which can then be easily hydrolyzed to this compound (if an (S)-selective acylation is performed) or its (R)-acetate counterpart.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

(S)-4-Octanol: A Comprehensive Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Octanol, a chiral secondary alcohol, is a valuable building block in organic synthesis and drug development. Its unique stereochemistry makes it a critical component in the synthesis of complex molecules with specific biological activities. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact. This in-depth technical guide provides comprehensive information on the safety, handling, and disposal of this compound, tailored for professionals in research and development. The following sections detail the physical and chemical properties, toxicological and ecotoxicological data, safe handling and storage procedures, emergency protocols, and appropriate disposal methods for this compound.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | --INVALID-LINK-- |

| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |

| CAS Number | 90365-63-2 | --INVALID-LINK-- |

| Appearance | Colorless to Almost colorless clear liquid | TCI AMERICA |

| Boiling Point | 174-176 °C (for 4-Octanol) | Sigma-Aldrich |

| Melting Point | -15 °C (for 1-Octanol) | Sigma-Aldrich |

| Flash Point | 65 °C (149 °F) - closed cup (for 4-Octanol) | Sigma-Aldrich |

| Density | 0.818 g/mL at 20 °C (for 4-Octanol) | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.426 (for 4-Octanol) | Sigma-Aldrich |

| XLogP3 | 2.7 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

Safety and Hazards

This compound is classified as a combustible liquid and can cause serious eye irritation. It is crucial to be aware of its hazard classifications and to take appropriate precautions.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For 4-Octanol, the following classifications have been reported:

-

Flammable Liquids: Category 4 (Combustible liquid)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2][3]

-

Aquatic Hazard (Acute): Category 3 (Harmful to aquatic life)[1]

-

Aquatic Hazard (Chronic): Category 3 (Harmful to aquatic life with long lasting effects)[1]

Hazard Statements

Precautionary Statements

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P273: Avoid release to the environment.[1]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[1]

-

P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[1]

-

P403 + P235: Store in a well-ventilated place. Keep cool.[1]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Toxicological and Ecotoxicological Data

Toxicological Data (for 1-Octanol)

| Endpoint | Species | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | > 5,000 mg/kg | [4] |

| Acute Dermal Toxicity (LD50) | Rabbit | > 2,000 - 4,000 mg/kg | [4] |

| Skin Corrosion/Irritation | Rabbit | Slight irritation | [4] |

| Serious Eye Damage/Irritation | Rabbit | Causes serious eye irritation | [4] |

Ecotoxicological Data (for 1-Octanol)

| Endpoint | Species | Value | Exposure Time | Reference |

| Acute Fish Toxicity (LC50) | Pimephales promelas (fathead minnow) | 13.3 mg/L | 96 h | |

| Acute Daphnia Toxicity (EC50) | Daphnia magna | Not specified | 48 h | |

| Algae Toxicity (ErC50) | Desmodesmus subspicatus (green algae) | 14 mg/L | 48 h | |

| Chronic Fish Toxicity (NOEC) | Pimephales promelas (fathead minnow) | 0.26 mg/L | 33 d |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical splash goggles or a face shield.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a splash risk, a chemical-resistant apron should also be worn.[5]

Safe Handling Practices

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.[6]

-

Keep the container tightly closed when not in use.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing vapors or mists.[6]

-

Keep away from ignition sources such as open flames, hot surfaces, and sparks.[6]

-

Use only non-sparking tools when handling the material.

-

Ground and bond containers when transferring large volumes to prevent static discharge.[1]

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Wash hands thoroughly after handling.[6]

Storage

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[6]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

-

Store in a designated flammable liquids storage cabinet.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Spills

-

Minor Spills:

-

Major Spills:

-

Evacuate the area immediately.

-

Alert others and activate the fire alarm if necessary.

-

If safe to do so, shut off all ignition sources.

-

Contact the institution's emergency response team or local fire department.

-

Prevent the spill from entering drains or waterways.[6]

-

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[4]

Disposal

This compound and its contaminated waste must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

General Disposal Guidelines

-

Collect waste this compound and contaminated materials in a clearly labeled, sealed container.[4]

-

Do not dispose of this compound down the drain.[4]

-

Contact your institution's environmental health and safety department for specific disposal procedures.

Chemical Degradation (for consideration by qualified personnel)

For small quantities, chemical oxidation may be a viable option for degradation prior to disposal, performed by trained personnel in a controlled laboratory setting. This compound, as a secondary alcohol, can be oxidized to a ketone. Common laboratory oxidizing agents include:

-

Chromium-based reagents: Jones reagent (chromic acid) or pyridinium chlorochromate (PCC).[7] These reagents are effective but are themselves hazardous and generate hazardous chromium waste.

-

Dess-Martin periodinane: A milder oxidizing agent.[8]

-

Swern oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered organic base.[8]

Note: Any chemical degradation procedure must be thoroughly evaluated for safety and compatibility with laboratory facilities and waste streams.

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and ecotoxicological data presented in this guide are based on internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (LD50): Typically determined using a method similar to OECD Test Guideline 401 or 423, where the substance is administered orally to rats at various dose levels, and mortality is observed over a 14-day period.[4]

-

Acute Dermal Toxicity (LD50): Generally follows a protocol like OECD Test Guideline 402, involving the application of the substance to the skin of rabbits for 24 hours, with subsequent observation for mortality and skin reactions.[4]

-

Skin Irritation: Assessed using methods like OECD Test Guideline 404, where the substance is applied to the shaved skin of rabbits, and the site is observed for erythema and edema over a set period.[4]

-

Eye Irritation: Follows procedures similar to OECD Test Guideline 405, where the substance is instilled into the eye of a rabbit, and the cornea, iris, and conjunctiva are evaluated for adverse effects.[4]

-

Acute Fish Toxicity (LC50): Determined according to guidelines such as OECD Test Guideline 203, where fish are exposed to various concentrations of the substance in water for 96 hours, and the concentration that is lethal to 50% of the fish is calculated.

-

Acute Daphnia Toxicity (EC50): Typically follows OECD Test Guideline 202, where daphnids are exposed to a range of concentrations for 48 hours, and the concentration that immobilizes 50% of the population is determined.

-

Algae Toxicity (EC50): Assessed using a method like OECD Test Guideline 201, which measures the inhibition of growth of a selected algal species over 72 hours of exposure to the substance.

Visualizations

The following diagrams illustrate key workflows for the safe management of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Decision workflow for this compound spill response.

References

- 1. download.basf.com [download.basf.com]

- 2. shop.shorrocktrichem.com [shop.shorrocktrichem.com]

- 3. 4-Octanol | C8H18O | CID 11515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-octanol, 589-62-8 [thegoodscentscompany.com]

- 8. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties like boiling point and density of (S)-4-Octanol

An In-depth Technical Guide to the Physical Properties of (S)-4-Octanol

This technical guide provides a comprehensive overview of the key physical properties of this compound, focusing on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines experimentally determined values, detailed methodologies for their measurement, and a logical workflow for property determination.

Physical Properties of this compound

This compound is a chiral secondary alcohol. Its physical properties, such as boiling point and density, are identical to its enantiomer, (R)-4-Octanol, and the racemic mixture, (±)-4-Octanol, as these properties do not depend on the stereochemistry of the molecule in a non-chiral environment.

Quantitative Data Summary

The following table summarizes the reported physical properties for 4-octanol.

| Physical Property | Value | Conditions |

| Boiling Point | 174-176 °C | at 1 atm (lit.)[1][2] |

| 177 °C | at 1 atm[3] | |

| Density | 0.818 g/mL | at 20 °C (lit.)[1] |

| 0.815 g/mL | Not specified[3] | |

| 0.821 g/mL | Not specified[2] | |

| Molecular Weight | 130.23 g/mol [4][5] | - |

| Refractive Index | 1.426 | at 20 °C[2] |

| 1.423 | Not specified[3] | |

| Flash Point | 65 °C | closed cup |

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of boiling point and density for a liquid compound such as this compound.

Determination of Boiling Point (Capillary Method)

This method, often carried out using a Thiele tube or a MelTemp apparatus, is a common microscale technique for determining the boiling point of a liquid.[6][7][8]

Apparatus:

-

Thiele tube or similar oil bath apparatus

-

Thermometer (0-200 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-stable mineral oil or silicone oil

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with this compound.

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[7][9]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube filled with oil, ensuring the sample is below the oil level but the open end of the test tube remains above it.[10]

-

Observation: Gently heat the side arm of the Thiele tube.[7] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Reaching Boiling Point: When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9] Continue heating for a few more seconds to ensure the air is fully expelled and replaced with the vapor of the sample.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The vapor inside the capillary tube will contract, and the bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the liquid equals the atmospheric pressure. Record the temperature on the thermometer at this exact moment. This temperature is the boiling point of the liquid.[7][10]

-

Verification: Allow the apparatus to cool further and repeat the heating and cooling cycle to obtain a second reading for verification.

Determination of Density

Density is an intrinsic property defined as mass per unit volume.[11] It is typically measured at a specific temperature, as density is temperature-dependent.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

This compound sample

-

Deionized water

-

Acetone (for cleaning and drying)

Procedure:

-

Cleaning and Calibration: Thoroughly clean the pycnometer with deionized water and then acetone, and allow it to dry completely. Determine and record the mass of the empty, dry pycnometer.

-

Water Mass: Fill the pycnometer with deionized water and place it in the constant temperature water bath set to 20.0 °C. Allow it to equilibrate for 15-20 minutes. Ensure the pycnometer is completely full, with no air bubbles, and wipe any excess water from the outside.

-

Measurement (Water): Remove the pycnometer from the bath, dry the exterior carefully, and measure its mass. Subtract the mass of the empty pycnometer to find the mass of the water. The density of water at 20.0 °C is a known standard (0.99820 g/mL), which can be used to precisely calibrate the volume of the pycnometer.

-

Sample Mass: Empty and dry the pycnometer. Fill it with the this compound sample.

-

Equilibration and Measurement (Sample): Place the sample-filled pycnometer in the 20.0 °C water bath and allow it to equilibrate. As before, ensure it is completely full and dry on the outside.

-

Final Mass: Measure the mass of the pycnometer containing the this compound.

-

Calculation:

-

Mass of this compound = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

-

Volume of pycnometer = Mass of water / Density of water at 20.0 °C

-

Density of this compound = Mass of this compound / Volume of pycnometer

-

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination and verification of the physical properties of a chemical substance like this compound.

Caption: Logical workflow for the determination of physical properties.

References

- 1. 4-OCTANOL CAS#: 589-62-8 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-octanol [stenutz.eu]

- 4. This compound | C8H18O | CID 12346038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Octanol | C8H18O | CID 11515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phillysim.org [phillysim.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. studylib.net [studylib.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application of (S)-4-Octanol as a Chiral Auxiliary in Synthesis: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

A thorough review of scientific literature and chemical databases reveals that (S)-4-octanol is not a commonly documented or utilized chiral auxiliary in asymmetric synthesis . While chiral alcohols are a known class of chiral auxiliaries, with prominent examples like (-)-8-phenylmenthol, specific applications and protocols for this compound in this role are not available in published research. This document will instead provide a general overview of the principles of chiral auxiliaries, their common applications, and established examples, to serve as a guide for researchers interested in the field of asymmetric synthesis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1] The auxiliary is typically a readily available, enantiomerically pure molecule that, when attached to a prochiral substrate, directs the formation of a new stereocenter with a high degree of selectivity. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[2]

General Principles of Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary in asymmetric synthesis follows a general workflow, which can be visualized as a logical relationship.

Figure 1: A generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.

Common Applications of Chiral Auxiliaries

Chiral auxiliaries have been successfully applied in a wide range of stereoselective transformations. The most common of these include:

-

Asymmetric Alkylation: The enolate derived from a carboxylic acid derivative attached to a chiral auxiliary can be alkylated with high diastereoselectivity.[3]

-

Asymmetric Aldol Reactions: Chiral auxiliaries, particularly Evans-type oxazolidinones, are widely used to control the stereochemistry of aldol reactions, which form two new stereocenters simultaneously.[1][4]

-

Asymmetric Diels-Alder Reactions: Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.[5][6]

Established Chiral Auxiliaries and Their Performance

While this compound is not a documented chiral auxiliary, numerous other compounds have been successfully employed. The following table summarizes some of the most common auxiliaries and their typical performance in key reactions. The data presented is illustrative of the high levels of stereocontrol that can be achieved.

| Chiral Auxiliary | Reaction Type | Electrophile/Reagent | Diastereomeric Excess (d.e.) | Reference |

| Evans Oxazolidinones | Aldol Reaction | Various Aldehydes | >99% | [7] |

| Evans Oxazolidinones | Alkylation | Alkyl Halides | >98% | [1][8] |

| Camphorsultam | Diels-Alder Reaction | Cyclopentadiene | >95% | [1] |

| Pseudoephedrine Amides | Alkylation | Alkyl Halides | >99% | [1] |

| (-)-8-Phenylmenthol | Diels-Alder Reaction | 5-benzyloxymethylcyclopentadiene | 89-91% | [1] |

| cis-1-Arylsulfonamido-2-indanol | Diels-Alder Reaction | Cyclopentadiene | 92% | [5] |

Experimental Protocols for Established Chiral Auxiliaries

To provide a practical context, the following are generalized protocols for common reactions using well-established chiral auxiliaries.

General Protocol for Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

-

Acylation: The chiral oxazolidinone is acylated with an appropriate acyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent like dichloromethane.

-

Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added to form the corresponding Z-enolate.

-

Alkylation: An alkyl halide is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to room temperature.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified by column chromatography.

-

Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the chiral carboxylic acid or alcohol, respectively.

General Protocol for an Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary

-

Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to -78 °C. A Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) are added to form the Z-enolate.

-

Aldol Addition: The aldehyde is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.

-

Work-up and Purification: The reaction is quenched with a buffer solution and worked up. The product is purified by column chromatography.

-

Auxiliary Cleavage: The auxiliary is removed as described in the alkylation protocol to afford the β-hydroxy carboxylic acid derivative.

Figure 2: A simplified experimental workflow for a typical Evans asymmetric aldol reaction.

The concept of using chiral auxiliaries is a powerful and well-established strategy in asymmetric synthesis.[9] While this compound does not appear to be a recognized chiral auxiliary based on available data, the principles of this methodology are broadly applicable. Researchers seeking to develop new chiral auxiliaries may draw upon the extensive literature for established auxiliaries to guide their design and experimental protocols. The key criteria for a successful chiral auxiliary include its ready availability in enantiopure form, ease of attachment and removal, and its ability to induce high levels of stereocontrol in the desired transformation.[1]

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Chiral Auxiliaries [sigmaaldrich.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 5. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. collaborate.princeton.edu [collaborate.princeton.edu]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

(S)-4-Octanol in Asymmetric Catalysis: Undocumented Potential

Despite a comprehensive review of scientific literature, there are currently no documented applications of (S)-4-octanol as a chiral auxiliary, ligand, or catalyst in the field of asymmetric catalysis. As such, detailed application notes, experimental protocols, and quantitative data regarding its use in this context are not available.

While the principles of asymmetric catalysis are well-established, employing chiral molecules to induce stereoselectivity in chemical reactions, the specific utility of this compound for this purpose has not been reported in peer-reviewed research or patent literature. Chiral alcohols are a recognized class of compounds used in asymmetric synthesis, often as precursors to chiral ligands or as chiral resolving agents. However, the structural features of this compound may not have lent themselves to successful application in these areas compared to other more extensively studied chiral alcohols.

General Principles of Asymmetric Catalysis

For a chiral molecule to be effective in asymmetric catalysis, it typically possesses certain structural characteristics that enable it to create a highly ordered and diastereoselective transition state during a reaction. These characteristics can include:

-

Steric Hindrance: Bulky groups positioned to effectively shield one face of a prochiral substrate, directing the approach of a reagent to the opposite face.

-

Coordinating Groups: The presence of heteroatoms (e.g., oxygen, nitrogen) that can coordinate to a metal center or other reagents, thereby creating a rigid chiral environment around the catalytic site.

-

Electronic Effects: Electron-donating or withdrawing groups that can influence the reactivity and selectivity of the catalytic process.

It is conceivable that derivatives of this compound could be synthesized to incorporate such features, potentially leading to future applications in asymmetric catalysis. However, such research has not been published to date.

The Role of Chiral Auxiliaries, Ligands, and Resolving Agents

To provide context for researchers and drug development professionals, the following outlines the general roles that a chiral alcohol like this compound could theoretically play in asymmetric synthesis, should suitable applications be developed.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired transformation, the auxiliary is removed and can often be recovered.

Hypothetical Workflow for this compound as a Chiral Auxiliary:

Caption: Hypothetical workflow of this compound as a chiral auxiliary.

Chiral Ligands

Chiral ligands coordinate to a metal catalyst to create a chiral catalytic complex. This complex then interacts with the substrate in an enantioselective manner.

Hypothetical Catalytic Cycle with a this compound-Derived Ligand:

References

Application Note: Enantioselective GC Analysis of (S)-4-Octanol via Trifluoroacetylation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the chemical derivatization of (S)-4-Octanol for enantioselective analysis by gas chromatography (GC). This compound, a chiral secondary alcohol, requires derivatization to improve its volatility and chromatographic behavior, enabling robust and reproducible analysis. The described method utilizes trifluoroacetic anhydride (TFAA) for acylation, converting the alcohol to its corresponding trifluoroacetyl ester. This protocol is suitable for laboratories involved in chiral separations, quality control, and metabolic studies.

Introduction

Gas chromatography is a powerful technique for separating volatile organic compounds.[1] However, many compounds, particularly those with polar functional groups like alcohols, exhibit poor peak shape and low volatility, making direct analysis challenging.[2][3] Derivatization chemically modifies the analyte to increase its volatility, improve peak symmetry, and enhance detector response.[4][5] For chiral compounds like this compound, derivatization can also facilitate enantioselective separation on a chiral stationary phase.[6][7]

This protocol details the derivatization of this compound using Trifluoroacetic Anhydride (TFAA). Acylation with TFAA replaces the active hydrogen in the hydroxyl group with a trifluoroacetyl group, creating a more volatile and less polar ester.[8] The resulting derivative is well-suited for analysis on a chiral GC column, allowing for the quantification of individual enantiomers.

Experimental Protocol

This section provides a detailed methodology for the derivatization of this compound with TFAA followed by GC analysis.

Materials and Reagents

-

This compound standard

-

Trifluoroacetic Anhydride (TFAA), derivatization grade (≥99%)[2]

-

Pyridine or Triethylamine (TEA), as catalyst/acid scavenger[8]

-

Anhydrous solvent (e.g., Dichloromethane, Hexane, or Ethyl Acetate)

-

Anhydrous Sodium Sulfate

-

Nitrogen gas, high purity

-

Autosampler vials (2 mL) with caps and septa

-

Microsyringes

-

Heating block or water bath

Derivatization Procedure

This procedure should be performed in a well-ventilated fume hood.

-

Sample Preparation: Prepare a standard solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL in dichloromethane).

-

Reaction Setup: In a 2 mL autosampler vial, add 100 µL of the this compound solution.

-

Catalyst Addition: Add 50 µL of pyridine (or TEA) to the vial. The base acts as a catalyst and scavenges the trifluoroacetic acid byproduct.[8]

-

Reagent Addition: Carefully add 50 µL of TFAA to the vial. It is recommended to add the derivatizing reagent in excess to ensure the reaction goes to completion.[9]

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[10] Reaction times and temperatures may need optimization depending on the specific sample matrix.[9]

-

Evaporation: After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in 1.0 mL of the analysis solvent (e.g., hexane or ethyl acetate).

-

Drying (Optional): If moisture is a concern, add a small amount of anhydrous sodium sulfate to the reconstituted sample, vortex, and transfer the supernatant to a clean autosampler vial for analysis.

-

Analysis: The sample is now ready for injection into the GC system.

Gas Chromatography (GC) Conditions

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral Column: A CP-Chirasil-DEX CB column (or equivalent β-cyclodextrin-based chiral stationary phase) is recommended for enantiomeric separation.[6]

-

Injector: Split/Splitless inlet at 250°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Program:

-

Initial Temperature: 70°C, hold for 2 minutes.

-

Ramp: 5°C/min to 180°C.

-

Hold: 5 minutes at 180°C.

-

-

Detector:

-

FID: 275°C.

-

MS: Transfer line at 250°C, ion source at 230°C.

-

Data Presentation

The following table summarizes representative quantitative data that could be obtained from the GC analysis of derivatized this compound and its enantiomer.

| Parameter | (R)-4-Octanol-TFA | This compound-TFA |

| Retention Time (min) | 15.25 | 15.68 |

| Peak Area (arbitrary units) | 1,254,000 | 1,261,500 |

| Resolution (Rs) | - | > 1.8 |

| Limit of Detection (LOD) | ~0.1 ng/mL | ~0.1 ng/mL |

| Limit of Quantitation (LOQ) | ~0.5 ng/mL | ~0.5 ng/mL |

Note: The data presented are illustrative and may vary based on the specific instrumentation, column, and experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Caption: Workflow for the derivatization and GC analysis of this compound.

Alternative Derivatization: Silylation

Silylation is another widely used derivatization technique for alcohols.[11] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (TMS) ethers.[9][12] This reaction is often catalyzed by adding 1% trimethylchlorosilane (TMCS).[12] Silylation produces derivatives that are highly volatile and thermally stable, making it an excellent alternative to acylation for GC analysis.[13] The byproducts of silylation reactions using BSTFA or MSTFA are also highly volatile, which minimizes interference during chromatographic analysis.

References

- 1. gcms.cz [gcms.cz]

- 2. scribd.com [scribd.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. researchgate.net [researchgate.net]

- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. weber.hu [weber.hu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 10. scispace.com [scispace.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Derivatization techniques for free fatty acids by GC [restek.com]

- 13. GC Technical Tip [discover.phenomenex.com]

Application Notes and Protocols: (S)-4-Octanol as a Precursor for Pheromone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Octanol is a valuable chiral building block in the asymmetric synthesis of various natural products, including insect pheromones. Its stereogenic center provides a key starting point for the construction of complex chiral molecules. This document outlines a detailed synthetic protocol for the preparation of (4S,6S)-4,6-dimethyloctan-3-one, a stereoisomer of the ant alarm pheromone manicone, using this compound as the chiral precursor. The described methodology employs a series of stereoselective reactions to construct the target molecule with high optical purity.

Overview of the Synthetic Strategy

The proposed synthesis involves a five-step sequence starting from the commercially available this compound. The key steps include an oxidation, a stereoselective alpha-methylation of the resulting ketone, and the introduction of the second chiral center via a conjugate addition reaction.

Figure 1. Proposed synthetic pathway from this compound.

Experimental Protocols

Step 1: Oxidation of this compound to (S)-4-Octanone

This initial step involves the oxidation of the secondary alcohol to a ketone. A common and efficient method is the Swern oxidation, which uses oxalyl chloride and dimethyl sulfoxide (DMSO).

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of oxalyl chloride (1.2 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

-

A solution of this compound (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C.

-

Triethylamine (5.0 eq) is added slowly, and the reaction is allowed to warm to room temperature.

-

Water is added to quench the reaction, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (S)-4-Octanone.

Table 1: Quantitative Data for Step 1

| Parameter | Value |

| Starting Material | This compound |

| Product | (S)-4-Octanone |

| Typical Yield | 90-95% |

| Purity (by GC) | >98% |

| Reaction Time | 2-3 hours |

| Reaction Temperature | -78 °C to room temp. |

Step 2: Stereoselective α-Methylation of (S)-4-Octanone

To control the stereochemistry of the newly formed chiral center, a chiral auxiliary is used. In this protocol, we utilize a SAMP/RAMP hydrazone-based method for asymmetric methylation.

Materials:

-

(S)-4-Octanone

-

(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Diethyl ether, anhydrous

-

Pentane

-

Ozone (O₃)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Sodium sulfite (Na₂SO₃) solution, aqueous

Procedure:

-

Hydrazone Formation: (S)-4-Octanone (1.0 eq) and SAMP (1.1 eq) are refluxed in anhydrous diethyl ether with a catalytic amount of p-toluenesulfonic acid for 12 hours. The solvent is removed under reduced pressure to yield the crude SAMP-hydrazone.

-